2-(Benzyloxy)-1-(2-fluorophenyl)ethanone
Description
Contextualization within Modern Organic Chemistry
Fluorinated phenyl ketones and benzyl (B1604629) ethers are classes of organic compounds that have garnered significant attention in contemporary chemical research. Phenyl ketones, characterized by a carbonyl group bonded to a phenyl group and another organic substituent, are fundamental structures in organic synthesis. The introduction of a fluorine atom to the phenyl ring creates a fluorinated phenyl ketone, a modification that can dramatically alter the molecule's properties. Similarly, benzyl ethers, which contain a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) bonded to an oxygen atom, are widely utilized in various chemical applications, particularly as protecting groups in the synthesis of complex molecules. jocpr.comresearchgate.net
The compound 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone, with its combination of these structural features, serves as an exemplar of the intricate molecular architectures being explored by organic chemists.
Significance of Fluorine and Benzyloxy Moieties in Advanced Chemical Architectures
The presence of fluorine and benzyloxy groups in a molecule like this compound imparts specific and often desirable characteristics.
Fluorine Moiety: The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. ontosight.aiontosight.ai The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aiontosight.ai In the context of phenyl ketones, a fluorine substituent can influence the reactivity of the carbonyl group and the aromatic ring. ontosight.ai
Benzyloxy Moiety: The benzyloxy group is a versatile functional group in organic synthesis. It is frequently employed as a protecting group for alcohols and phenols due to its relative stability under a range of reaction conditions and the various methods available for its removal. jocpr.comresearchgate.net Beyond its role as a protecting group, the benzyloxy moiety can also be an integral part of a molecule's pharmacophore, contributing to its biological activity. nih.gov For instance, the introduction of a benzyloxy group has been shown to enhance the inhibitory activity of certain compounds against enzymes like monoamine oxidase B. nih.gov
Overview of Current Research Trajectories for Complex Ketone Structures
The synthesis of complex ketone structures remains a vibrant area of research in organic chemistry. nih.govrsc.orgresearchgate.net Modern synthetic methodologies are continually being developed to create ketones with high levels of efficiency, selectivity, and functional group tolerance. nih.gov These methods include classical approaches like Friedel-Crafts acylation and the oxidation of secondary alcohols, as well as more recent innovations in catalytic and photocatalytic reactions. rsc.orgmdpi.com
A significant focus of current research is the development of asymmetric methods for ketone synthesis, which are crucial for the preparation of chiral molecules, a key consideration in the pharmaceutical industry. nih.gov Furthermore, there is a growing emphasis on creating complex ketones that can serve as versatile intermediates for the synthesis of a wide array of other molecules, including natural products and active pharmaceutical ingredients. researchgate.net The structural motifs present in this compound are representative of the types of complex architectures that are of interest in these ongoing research efforts.
Chemical and Physical Properties of this compound
While detailed experimental research on this compound is not extensively published in publicly available literature, its basic chemical and physical properties can be compiled from available data.
| Property | Value | Source |
| CAS Number | 1402742-11-3 | bldpharm.com |
| Molecular Formula | C₁₅H₁₃FO₂ | bldpharm.com |
| Molecular Weight | 244.26 g/mol | bldpharm.com |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-14-9-5-4-8-13(14)15(17)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUPQFIPDASFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 1 2 Fluorophenyl Ethanone
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 2-(benzyloxy)-1-(2-fluorophenyl)ethanone, the primary disconnection points are the ether linkage and the carbon-carbon bond of the ethanone (B97240) backbone.
A key retrosynthetic step involves the disconnection of the benzyloxy group, which points to an alpha-hydroxy or alpha-halo ketone as a direct precursor. This functional group interconversion (FGI) is a common strategy. ias.ac.in Another significant disconnection breaks the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, suggesting a Friedel-Crafts-type reaction or a coupling reaction between a fluorinated aromatic compound and a two-carbon electrophile.
Based on this analysis, the following precursors can be identified:
2-Fluoroacetophenone: This would be the starting point for introducing the benzyloxy group at the alpha-position.
2-Bromo-1-(2-fluorophenyl)ethanone: An alpha-haloketone that can undergo nucleophilic substitution with benzyl (B1604629) alcohol. jove.comjove.com
2-Fluorobenzoyl chloride and a benzyloxymethyl nucleophile: For a convergent synthesis approach.
2-Fluorobenzene and a benzyloxyacetylating agent: In a potential Friedel-Crafts acylation reaction.
Benzyl alcohol and 1-(2-fluorophenyl)ethanone: For direct alpha-oxygenation strategies.
Classical Approaches to Alpha-Alkoxy Ketone Synthesis
Traditional methods for synthesizing alpha-alkoxy ketones like this compound have relied on well-established reactions.
Established Carbon-Carbon Bond Forming Reactions
While direct Friedel-Crafts acylation with a benzyloxyacetyl group can be challenging due to potential side reactions, variations of this approach have been explored. More commonly, the ethanone skeleton is constructed first, followed by functionalization.
Functional Group Interconversion Strategies
A highly effective and widely used method for the synthesis of alpha-alkoxy ketones is the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgbyjus.compearson.com In the context of this compound, this would typically involve two main steps:
Alpha-Halogenation of a Ketone: The starting material, 1-(2-fluorophenyl)ethanone, is first halogenated at the alpha-position. This is often achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to yield 2-bromo-1-(2-fluorophenyl)ethanone.
Nucleophilic Substitution: The resulting alpha-haloketone then reacts with benzyl alcohol in the presence of a base. jove.comjove.com The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then displaces the bromide ion in an SN2 reaction. jove.comjove.comyoutube.com The reactivity of α-haloketones in SN2 reactions is enhanced due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov
A similar reaction involves the use of p-benzyloxy-α-bromoacetophenone with triethylamine (B128534) and 1-diphenylmethylpiperazine to produce 1-(4-benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanone. prepchem.com Another example is the synthesis of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone from 2,4-dihydroxy-acetophenone and benzyl bromide in the presence of potassium carbonate. nih.gov
Table 1: Classical Synthesis of Alpha-Alkoxy Ketones via Williamson Ether Synthesis
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |
| 2,4-Dihydroxy-acetophenone | Benzyl bromide | Potassium Carbonate | 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone | 78% nih.gov |
| p-Benzyloxy-α-bromoacetophenone | 1-Diphenylmethylpiperazine | Triethylamine | 1-(4-Benzyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanone | 87.4% prepchem.com |
Contemporary and Sustainable Synthetic Routes
Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods.
Catalytic Reaction Development for Ethanone Derivatives
Catalytic methods offer the potential for milder reaction conditions and improved atom economy. While direct catalytic C-H benzoxylation of 1-(2-fluorophenyl)ethanone is a developing area, related catalytic oxidations are well-documented. For instance, the TEMPO/Oxone system has been developed for the metal-free catalytic synthesis of aldehydes and ketones. cmu.edu Copper(I)-catalyzed oxidation of aryl olefins with tert-butyl hydroperoxide can produce 2-tert-butoxy-1-arylethanones, which are structurally related to the target molecule. organic-chemistry.org
Gold-catalyzed intermolecular oxidation of terminal alkynes can also lead to α-acetoxy ketones, which could potentially be adapted for benzyloxy groups. organic-chemistry.org Furthermore, the synthesis of various ethanone derivatives has been explored for their potential as analgesic and anti-inflammatory compounds. nih.gov
Table 2: Examples of Catalytic Synthesis of Ketone Derivatives
| Catalyst System | Substrate Type | Product Type | Key Features |
| TEMPO/Oxone | Alcohols | Aldehydes/Ketones | Metal-free, mild conditions cmu.edu |
| Cu(I)/TBHP | Aryl olefins | α-tert-Butoxy Arylethanones | High selectivity organic-chemistry.org |
| Gold Catalyst | Terminal Alkynes | α-Acetoxy Ketones | Efficient conversion organic-chemistry.org |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. anr.fr Enzymes can operate under mild conditions and often provide high enantioselectivity, which is crucial for the synthesis of chiral molecules. acs.orgnih.gov
For the synthesis of alpha-alkoxy ketones, a biocatalytic approach could involve the enzymatic resolution of a racemic alpha-hydroxy ketone, followed by etherification. Several biocatalytic strategies have been developed for the asymmetric synthesis of α-hydroxy ketones, which are valuable precursors. acs.orgnih.gov These include:
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones. acs.orgnih.gov
Hydrolases: Lipases can be used for the kinetic resolution of racemic α-hydroxy ketones. acs.orgnih.gov
Redox Enzymes: Whole-cell redox processes can be used for the reduction of diketones or the selective oxidation of vicinal diols to yield enantiopure α-hydroxy ketones. acs.orgnih.govrsc.org
Furthermore, ω-transaminases are used to convert prochiral ketones into valuable chiral amines, demonstrating the power of enzymes in transforming ketone functionalities. oup.comrsc.orgresearchgate.net While a direct enzymatic benzylation of an alpha-hydroxy ketone is less common, the enzymatic synthesis of the chiral alpha-hydroxy ketone precursor is a well-established and sustainable strategy. cabidigitallibrary.org
Table 3: Biocatalytic Approaches for α-Hydroxy Ketone Synthesis
| Enzyme Class | Reaction Type | Substrate | Product |
| ThDP-lyases | Carboligation | Aldehydes | Enantiopure α-hydroxy ketones acs.orgnih.gov |
| Hydrolases (e.g., Lipases) | Dynamic Kinetic Resolution | Racemic α-hydroxy ketones | Enantiopure α-hydroxy ketones acs.orgnih.gov |
| Oxidoreductases | Reduction/Oxidation | Diketones/Vicinal diols | Enantiopure α-hydroxy ketones acs.orgnih.govrsc.org |
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic pathways for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on creating safer, more efficient, and less wasteful methodologies. Key metrics in this approach include atom economy, which measures the efficiency of a reaction in converting reactants to the final product, and the E-factor, which quantifies the amount of waste generated.
Recent developments in green chemistry have demonstrated strategies that could be applied to the synthesis of α-benzyloxy ketones. For instance, the use of deep eutectic solvents (DES) presents a green and novel route for N-alkylation and acylation reactions, which are analogous to the etherification and acylation steps potentially used in synthesizing the target compound. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, offering a significant advantage over traditional volatile organic solvents. researchgate.net Furthermore, reactions conducted in aqueous media, such as phosphate (B84403) buffer systems, can eliminate the need for organic solvents entirely, aligning with green principles. semanticscholar.org Such methods are often performed at room temperature and without the need for metal catalysts, further enhancing their environmental credentials. semanticscholar.org
The optimization process involves a comparative analysis of traditional versus green synthetic routes, as detailed in the table below.
| Principle | Traditional Approach | Green Chemistry Approach | Potential Benefit |
| Solvent | Use of volatile organic solvents (e.g., Toluene, Acetone). researchgate.netnih.gov | Use of Deep Eutectic Solvents (DES) or aqueous buffer systems. researchgate.netsemanticscholar.org | Reduced environmental pollution and health risks. |
| Catalyst | May require expensive or toxic metal catalysts. | Catalyst-free conditions or use of recyclable, non-toxic catalysts. semanticscholar.org | Lower cost, reduced waste, and improved safety. |
| Atom Economy | Reactions may generate significant byproducts, leading to low atom economy. | Designing reactions with high atom economy (e.g., 100%). semanticscholar.org | Maximized efficiency and minimal waste generation. |
| Energy | Often requires heating to high temperatures. researchgate.net | Reactions proceed at room temperature. semanticscholar.org | Reduced energy consumption and operational costs. |
| Purification | Relies on column chromatography, which uses large volumes of solvent. | Purification through simple extraction or recrystallization, avoiding chromatography. semanticscholar.org | Less solvent waste and simplified process. |
By adopting these green strategies, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.
Stereoselective Synthesis of Chiral Analogues of this compound
The synthesis of specific stereoisomers (enantiomers or diastereomers) of pharmaceutical compounds is critical, as different isomers can have vastly different biological activities. Asymmetric synthesis is the primary method for producing enantiomerically pure compounds, often employing chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. nih.govresearchgate.net For analogues of this compound, introducing a chiral center, for example at the carbon bearing the benzyloxy group, requires precise control over the synthetic process.
Asymmetric induction is the process by which a chiral center in a reactant or catalyst influences the creation of a new chiral center, leading to a preference for one stereoisomer over another. The degree of induction is highly dependent on the reaction conditions, including the choice of catalyst and solvent.
Studies on the asymmetric synthesis of related chiral molecules, such as 3-benzyloxy-quinazolinones, provide insight into the factors governing asymmetric induction. In these systems, chiral vanadyl methoxide (B1231860) complexes have been used as catalysts to control the stereochemistry of radical cross-coupling reactions. nih.govntnu.edu.tw The choice of ligands on the vanadium catalyst and the solvent were found to systematically affect the enantiomeric excess (ee) of the product. For example, different vanadyl complexes, V(O)-1 and V(O)-2, produced opposite enantiomers ((R) and (S) products, respectively) with varying degrees of success. nih.govntnu.edu.twmdpi.com
The following table summarizes the effect of different catalysts on the yield and enantiomeric excess in the synthesis of a chiral analogue, demonstrating the principle of asymmetric induction.
| Catalyst | Product Series | Yield (%) | Enantiomeric Excess (ee, %) |
| V(O)-1 | 2-substituted | 45-71 | 38-63 |
| V(O)-1 | 1-substituted | 59-93 | 60-84 |
| V(O)-2 | 2-substituted | 28-55 | 50-91 |
| V(O)-2 | 1-substituted | 45-72 | 64-75 |
Data adapted from studies on asymmetric synthesis of chiral quinazolinones. nih.govntnu.edu.tw
These findings underscore that achieving high asymmetric induction in the formation of chiral ketones related to this compound would require careful screening and optimization of catalysts and reaction conditions to favor the formation of the desired stereoisomer. mdpi.com
The selective production of a single enantiomer can be achieved through two primary strategies: the use of a chiral catalyst or the temporary attachment of a chiral auxiliary. nih.govwikipedia.org
Chiral Catalysts: A chiral catalyst participates in the reaction to create a chiral environment that favors one reaction pathway over another, leading to an enantiomerically enriched product. These catalysts are used in substoichiometric amounts. Examples include metal complexes with chiral ligands, such as the vanadyl complexes mentioned previously, and organocatalysts like chiral phosphoric acids (CPAs). nih.govresearchgate.net CPAs have proven effective in catalyzing asymmetric reactions, such as the condensation of 2-aminobenzamides and aldehydes to afford dihydroquinazolinones in excellent yields and with high enantioselectivity (up to 98% ee). researchgate.net
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org Its presence directs the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is highly reliable and allows for the separation of diastereomeric products, which is often easier than separating enantiomers. researchgate.net
Several classes of chiral auxiliaries are widely used in asymmetric synthesis and could be applicable to the synthesis of chiral analogues of this compound.
| Chiral Auxiliary Class | Example(s) | Typical Applications |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.com |
| Sulfur-based Auxiliaries | (R)-(+)-2-Methyl-2-propanesulfinamide, Chiral sulfinyl compounds | Asymmetric synthesis of fluorinated amines and amino acids. sigmaaldrich.combioorganica.com.ua |
| Amino Alcohols | (1R,2S)-(−)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine | Used for asymmetric alkylations. wikipedia.orgsigmaaldrich.com |
| Binaphthyl Derivatives | 1,1'-Binaphthyl-2,2'-diol (BINOL) | Used in the synthesis of chiral amino acids. wikipedia.org |
| Camphorsultam | Oppolzer's sultam | Classic auxiliary used in a variety of asymmetric transformations. wikipedia.org |
The selection of an appropriate chiral auxiliary or catalyst is crucial and depends on the specific reaction being performed to create the chiral center in an analogue of this compound.
Mechanistic Investigations of Reactions Involving 2 Benzyloxy 1 2 Fluorophenyl Ethanone
Nucleophilic and Electrophilic Reactivity Studies of the Carbonyl Center
The carbonyl group in 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is a key locus of reactivity, characterized by an electrophilic carbon atom and a nucleophilic oxygen atom. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic effects of the substituents on the aromatic ring and the adjacent benzyloxy group.
The presence of a fluorine atom on the phenyl ring is expected to enhance the electrophilic character of the carbonyl carbon. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect, which polarizes the carbonyl bond and increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl center more susceptible to attack by nucleophiles. Studies on related fluorinated ketones have shown that α-fluorine substitution has an activating effect towards nucleophilic addition.
Conversely, the benzyloxy group at the α-position can influence the reactivity through both inductive and steric effects. While the oxygen atom of the ether linkage is electron-withdrawing, the bulky benzyl (B1604629) group can sterically hinder the approach of nucleophiles to the carbonyl carbon.
Under acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon. This activation makes the ketone more reactive towards even weak nucleophiles. The general mechanism involves the protonation of the carbonyl oxygen, creating a positive charge that is delocalized onto the carbon through resonance, making it a much stronger electrophile.
Rearrangement Reactions and Their Mechanistic Pathways
While specific rearrangement reactions of this compound are not extensively documented in readily available literature, the structural motif of an α-alkoxy ketone suggests the potential for several classes of molecular rearrangements. Analogous systems undergo transformations such as the Wittig rearrangement and α-ketol rearrangements under specific conditions.
The whitman.edulibretexts.org-Wittig rearrangement, for instance, is a known reaction for ethers and could potentially be induced in this compound under the influence of a strong base. This would involve the deprotonation of the benzylic methylene (B1212753) group, followed by a concerted 1,2-shift of the benzyl group from the oxygen to the carbonyl carbon, ultimately yielding a tertiary alcohol after workup.
Another plausible rearrangement is an α-ketol type rearrangement, which involves the 1,2-migration of a group in an α-hydroxy ketone or a related derivative. Although this compound is not an α-hydroxy ketone itself, it could potentially be converted to one via reduction of the carbonyl group, which could then undergo rearrangement.
The specific mechanistic pathways for any such rearrangements would be highly dependent on the reaction conditions, including the nature of the catalyst (acidic or basic), the solvent, and the temperature. Computational studies on similar 2-alkoxy-1-aryl ethanones could provide valuable insights into the feasibility and preferred pathways of such transformations.
Oxidative and Reductive Transformations of the Ethanone (B97240) Moiety
The ethanone moiety of this compound is susceptible to both oxidative and reductive transformations, targeting the carbonyl group and the adjacent methylene group.
Reductive Transformations:
The carbonyl group can be readily reduced to a secondary alcohol, 2-(benzyloxy)-1-(2-fluorophenyl)ethanol, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction if a chiral center is formed.
Furthermore, under stronger reducing conditions, it might be possible to achieve the reductive cleavage of the benzyloxy group. Catalytic hydrogenation, for instance, could potentially lead to the formation of 1-(2-fluorophenyl)ethane-1,2-diol.
Oxidative Transformations:
Oxidative cleavage of the bond between the carbonyl carbon and the α-carbon is a known reaction for α-hydroxy and α-alkoxy ketones. Treatment with strong oxidizing agents could potentially lead to the formation of 2-fluorobenzoic acid and benzoic acid (from the benzyloxy group). The specific products would depend on the oxidant used and the reaction conditions.
The methylene group adjacent to the carbonyl is activated and could be susceptible to oxidation under certain conditions, potentially leading to the formation of a 1,2-dicarbonyl compound, 1-(2-fluorophenyl)-2-oxo-2-(phenylmethoxy)ethanal, although this would likely be an unstable intermediate.
Kinetic and Thermodynamic Profiling of Reaction Pathways
A quantitative understanding of the reactions involving this compound requires detailed kinetic and thermodynamic profiling. While specific experimental data for this compound is scarce in the public domain, general principles of physical organic chemistry allow for qualitative predictions.
Kinetics:
The rate of nucleophilic addition to the carbonyl group is expected to be faster for this compound compared to its non-fluorinated analog, 2-(benzyloxy)-1-phenylethanone. This is due to the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. The steric hindrance from the benzyloxy group would also play a role in the reaction kinetics, potentially slowing down the approach of bulky nucleophiles.
For any potential rearrangement reactions, the rate-determining step would likely be the bond migration step. The activation energy for such a process would depend on the stability of the transition state, which in turn is influenced by the electronic and steric properties of the migrating group and the rest of the molecule.
Thermodynamics:
Radical-Based Processes and Fragmentation Studies
The involvement of radical intermediates in the chemistry of this compound can be envisaged under specific conditions, such as photochemical excitation or in the presence of radical initiators.
Radical-Based Processes:
Photolysis of α-alkoxy ketones can lead to the homolytic cleavage of the C-O bond of the ether linkage or the C-C bond adjacent to the carbonyl group (Norrish Type I cleavage). In the case of this compound, this could generate a benzyloxyl radical and a 1-(2-fluorophenyl)ethanone radical, or a benzyl radical and a 2-oxo-2-(2-fluorophenyl)acetyl radical. These radical intermediates could then undergo various subsequent reactions, such as hydrogen abstraction, recombination, or fragmentation, leading to a complex mixture of products.
Fragmentation Studies:
Mass spectrometry provides a powerful tool for studying the fragmentation patterns of molecules under high-energy conditions, which can offer insights into bond strengths and the stability of resulting fragments. In the electron impact mass spectrum of this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation for aromatic ketones is the α-cleavage, which would involve the cleavage of the bond between the carbonyl carbon and the benzyloxymethylene group. This would lead to the formation of a stable 2-fluorobenzoyl cation (m/z 123) and a benzyloxymethyl radical. Another likely fragmentation is the cleavage of the benzyl-oxygen bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a 2-oxo-1-(2-fluorophenyl)ethoxy radical.
The following table summarizes the predicted major fragments in the mass spectrum of this compound:
| m/z | Predicted Fragment Ion | Formation Pathway |
| 244 | [C₁₅H₁₃FO₂]⁺˙ | Molecular Ion |
| 123 | [C₇H₄FO]⁺ | α-cleavage, loss of CH₂OBn radical |
| 109 | [C₇H₅O]⁺ | Loss of F from the 2-fluorobenzoyl cation |
| 91 | [C₇H₇]⁺ | Cleavage of the benzyl-oxygen bond, formation of tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (if formed) |
Detailed fragmentation studies, including high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), would be necessary to confirm these pathways and elucidate the complete fragmentation map of the molecule.
Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 1 2 Fluorophenyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional correlation experiments, a definitive assignment of the atomic connectivity and chemical environment within 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone can be achieved.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons in the benzyl (B1604629) and 2-fluorophenyl groups, as well as the key methylene (B1212753) protons of the ethanone (B97240) bridge. The protons of the benzyl group's phenyl ring typically appear in the 7.3-7.4 ppm range. The benzylic methylene protons (Ph-CH₂ -O) are anticipated to resonate as a singlet around 4.8 ppm, while the methylene protons adjacent to the carbonyl group (O-CH₂ -C=O) would appear further downfield, around 5.3 ppm, also as a singlet. The aromatic protons of the 2-fluorophenyl group exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings, with signals expected between 7.1 and 8.0 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is the most deshielded, with a characteristic resonance anticipated near 195 ppm. The carbon of the fluorophenyl ring directly bonded to the fluorine atom would show a large coupling constant (¹JCF) and resonate around 162 ppm. The remaining aromatic carbons appear in the typical 115-136 ppm region. The aliphatic methylene carbons, -O-C H₂-C=O and Ph-C H₂-O, are expected at approximately 78 ppm and 73 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O | - | - | ~195.0 |
| C-F (Fluorophenyl) | - | - | ~162.0 (d, ¹JCF ≈ 255 Hz) |
| Aromatic C-H (Fluorophenyl) | ~7.1-8.0 | m | ~117-136 |
| Aromatic C-H (Benzyl) | ~7.3-7.4 | m | ~127-137 |
| O-C H₂-C=O | ~5.3 | s | ~78.0 |
Note: 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet. J values represent coupling constants.
Fluorine-19 (¹⁹F) NMR for Fluorophenyl Group Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal is anticipated to appear in the range of -110 to -120 ppm relative to a CFCl₃ standard. The multiplicity of the signal will be a multiplet due to coupling with the adjacent ortho and meta protons on the aromatic ring, which helps to confirm its position.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons within the 2-fluorophenyl and benzyl rings by showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon resonances for each protonated carbon, such as linking the proton signal at ~5.3 ppm to the carbon signal at ~78.0 ppm (O-CH₂-C=O).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to display several characteristic absorption bands. The most prominent feature in the IR spectrum would be the strong absorption band for the ketone carbonyl (C=O) stretch, predicted to be in the region of 1690-1710 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands around 1100-1250 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-F stretch of the fluorophenyl group is anticipated to give a strong absorption band around 1200-1280 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.
Table 2: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Ketone C=O Stretch | 1690-1710 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-F Stretch | 1200-1280 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
HRMS is used to determine the exact molecular weight and elemental formula of a compound and to study its fragmentation patterns. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₅H₁₃FO₂) is 244.0900 u.
Under mass spectrometry conditions, the molecule is expected to fragment in a predictable manner. A primary fragmentation pathway would involve the cleavage of the benzyl-oxygen bond, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the alpha-cleavage adjacent to the carbonyl group, resulting in the formation of the 2-fluorobenzoyl cation (FC₆H₄CO⁺) at m/z 123. The observation of these characteristic fragments would strongly support the proposed structure.
X-ray Crystallography for Solid-State Conformational Analysis
While experimental crystallographic data for this specific compound is not widely available, analysis of structurally similar molecules allows for a prediction of its solid-state conformation. researchgate.net It is anticipated that this compound would crystallize in a monoclinic or orthorhombic space group. A key structural feature would be the dihedral angle between the planes of the 2-fluorophenyl and benzyl rings. Due to steric hindrance, this angle is expected to be significantly non-planar, likely in the range of 70-90 degrees, similar to what is observed in related benzyloxyacetophenone structures. researchgate.net The acetyl group is expected to be nearly coplanar with the fluorophenyl ring to maximize conjugation.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Chemical Formula | C₁₅H₁₃FO₂ |
| Formula Weight | 244.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~14.2 |
| c (Å) | ~7.8 |
| β (°) | ~95 |
| Volume (ų) | ~1160 |
Crystal Packing and Intermolecular Interactions
A comprehensive review of published crystallographic databases and peer-reviewed scientific literature indicates that the specific crystal structure of this compound has not yet been determined and reported. Consequently, detailed experimental data on its crystal packing and specific intermolecular interactions are not available at this time.
While the crystal structures of several analogous compounds have been elucidated, providing insights into the types of non-covalent interactions that such molecules can form, a scientifically accurate discussion for this compound is not possible without its unique crystallographic data. The precise arrangement of molecules in the solid state is highly dependent on the specific substitution pattern, and the presence and position of the fluorine atom in the target compound would be expected to significantly influence its crystal packing through interactions such as C—H···F hydrogen bonds or dipole-dipole interactions, which cannot be accurately presumed.
Analysis of related structures, such as 1-[2-(benzyloxy)phenyl]ethanone, reveals that intermolecular forces like C—H···O and C—H···π interactions are often pivotal in the formation of their supramolecular assemblies. In these related molecules, the packing is often characterized by complex networks of weak hydrogen bonds that link adjacent molecules, forming chains or sheets. For instance, in the crystal structure of 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone, molecules are linked by C—H···O hydrogen bonds, as well as C—H···π and π-stacking interactions. However, direct extrapolation of these findings to this compound would be speculative.
A definitive analysis of the crystal packing and intermolecular interactions for this compound awaits future single-crystal X-ray diffraction studies. Such an investigation would be necessary to provide the precise data required for a detailed and accurate description, including the creation of data tables for its unit cell parameters, bond lengths, bond angles, and specific intermolecular contact distances.
Computational and Theoretical Chemistry Studies of 2 Benzyloxy 1 2 Fluorophenyl Ethanone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution and energy levels.
HOMO-LUMO Energy Profiling and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. A hypothetical table of such descriptors for 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is presented below to illustrate the type of data that would be generated from a DFT study.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Ionization Potential | IP | -EHOMO | 6.50 |
| Electron Affinity | EA | -ELUMO | 1.20 |
| Electronegativity | χ | (IP + EA) / 2 | 3.85 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.65 |
| Chemical Softness | S | 1 / (2η) | 0.19 |
| Electrophilicity Index | ω | χ² / (2η) | 2.79 |
Molecular Modeling and Conformational Landscape Exploration
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling techniques, such as systematic or stochastic conformational searches using molecular mechanics force fields, would be employed to identify the various low-energy conformations (conformers) of the molecule. The geometries of the most stable conformers would then be re-optimized at a higher level of theory (e.g., DFT) to accurately determine their relative energies and populations at a given temperature. This analysis is crucial as the observed chemical and physical properties of the molecule are an average over its populated conformational states.
Theoretical Prediction of Reactivity and Selectivity
Computational methods can predict the most likely sites for electrophilic and nucleophilic attack on a molecule, thereby forecasting its reactivity and selectivity in chemical reactions. By analyzing the distribution of electron density, such as through Molecular Electrostatic Potential (MEP) maps and Fukui functions derived from DFT calculations, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would help predict how it might react with other reagents, for instance, identifying which part of the molecule is most susceptible to reduction or addition reactions.
Machine Learning Applications in Molecular Property Prediction
In recent years, machine learning (ML) has emerged as a powerful tool for accelerating the prediction of molecular properties. ML models, trained on large datasets of known molecules, can learn quantitative structure-property relationships (QSPR). If sufficient data on similar compounds were available, an ML model could be used to predict various properties of this compound, such as its solubility, boiling point, or even its biological activity, much faster than traditional quantum chemical methods. However, the accuracy of these predictions is highly dependent on the quality and relevance of the training data.
While a specific computational analysis of this compound is not yet available, the theoretical chemistry framework provides a clear roadmap for future investigations that would undoubtedly yield valuable insights into the physicochemical properties of this compound.
Chemical Transformations and Derivatization Strategies for 2 Benzyloxy 1 2 Fluorophenyl Ethanone
Synthesis of Structurally Related Analogues and Homologues
The synthesis of structurally related analogues and homologues of 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone can be achieved through several established synthetic methodologies. A primary route to analogues involves the Williamson ether synthesis, where variations in either the substituted phenol (B47542) or the benzyl (B1604629) halide allow for the introduction of a wide array of functionalities. For instance, the reaction of 1-(2-hydroxyphenyl)ethanone with substituted benzyl bromides, such as 3,5-difluorobenzyl bromide, in the presence of a base like potassium carbonate, yields analogues with modified benzyloxy groups. This method provides a straightforward approach to tuning the electronic and steric properties of the molecule.
Furthermore, analogues can be synthesized by modifying the fluorophenyl ring. Starting from different fluorinated or otherwise substituted 2-hydroxyacetophenones, subsequent benzylation affords a library of compounds with diverse substitution patterns on the phenyl ethanone (B97240) core. For example, analogues bearing additional fluorine atoms or other substituents on the phenyl ring can be prepared. The synthesis of a perfluorophenyl analogue, 2-(benzyloxy)-1-(perfluorophenyl)ethanone, highlights the extent to which the aromatic core can be modified. sigmaaldrich.com
Homologues can be prepared by employing longer-chain analogues of benzyl bromide or by starting with propanone or butanone derivatives of 2-fluorophenol, thus extending the alkyl chain of the ethanone moiety. These synthetic strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tailoring the physical properties of the molecule for various applications.
Table 1: Examples of Synthesized Analogues of this compound and Related Structures
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Product |
| 1-(2-Hydroxyphenyl)ethanone | 3,5-Difluorobenzyl bromide | Potassium Carbonate | 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone |
| 2-Bromophenol | Benzyl bromide | Potassium Carbonate | 1-(Benzyloxy)-2-bromobenzene mdpi.com |
| 2-Hydroxyacetophenone | Benzyl bromide | Potassium Carbonate | 1-[2-(Benzyloxy)phenyl]ethanone |
This table is generated based on synthetic principles and examples from related literature; specific yield and reaction conditions for each analogue would require dedicated experimental investigation.
Functional Group Interconversions on the Ethanone and Phenyl Moieties
The ethanone and phenyl moieties of this compound are amenable to a variety of functional group interconversions, significantly expanding its synthetic utility. The ketone functionality is a particularly reactive handle for transformations.
A prominent reaction of the ethanone group is the Claisen-Schmidt condensation. researchgate.netresearchgate.netnih.govacgpubs.orgnih.govuniv-ovidius.ro This base-catalyzed reaction with aromatic aldehydes leads to the formation of chalcones, which are α,β-unsaturated ketones. These chalcone (B49325) derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The general reaction involves treating this compound with a substituted benzaldehyde (B42025) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netnih.govuniv-ovidius.ro
Other potential functional group interconversions of the ketone include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a new chiral center and a hydroxyl group that can be further functionalized.
Oxidative Cleavage: While less common for simple ketones, under specific conditions, the bond adjacent to the carbonyl group could be cleaved.
α-Halogenation: The α-carbon to the carbonyl can be halogenated under acidic or basic conditions, introducing a handle for nucleophilic substitution. Research on the direct fluorination of ketones using reagents like Selectfluor is an active area. organic-chemistry.org
The 2-fluorophenyl and the benzyl rings can also undergo functional group interconversions, primarily through electrophilic aromatic substitution. However, the existing fluorine and benzyloxy groups will direct incoming electrophiles to specific positions. Further fluorination or the introduction of nitro, halogen, or alkyl groups can be envisioned, although the specific conditions would need to be optimized to control regioselectivity.
Utility as a Synthetic Building Block for Complex Organic Scaffolds
This compound and its derivatives, particularly the chalcones formed via Claisen-Schmidt condensation, are valuable building blocks for the synthesis of complex organic scaffolds, many of which possess interesting biological activities.
The chalcone derivatives serve as versatile precursors for a variety of heterocyclic systems through cyclization reactions. For example, reaction with hydrazines can yield pyrazolines, which are five-membered nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry.
Furthermore, intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of oxygen-containing heterocycles such as flavones and chromones. These classes of compounds are widely found in nature and are known for their diverse pharmacological properties. The synthesis of these scaffolds often involves the initial formation of a chalcone, followed by an oxidative cyclization step. The benzyloxy group can act as a protecting group for a phenol, which can then be deprotected to facilitate cyclization.
The ability to introduce various substituents on both aromatic rings of the initial chalcone allows for the creation of a diverse library of heterocyclic compounds, making this compound a strategic starting material for combinatorial chemistry and drug discovery programs. clockss.orgnih.govresearchgate.net
Table 2: Heterocyclic Scaffolds Derived from this compound Precursors
| Precursor | Reagent(s) | Resulting Heterocyclic Scaffold |
| Chalcone derivative | Hydrazine hydrate | Pyrazoline |
| o-Hydroxychalcone derivative | Oxidizing agent (e.g., I2/DMSO) | Flavone/Chromone |
| α-Halogenated ketone | Amine/Thiourea | Imidazole/Thiazole |
This table illustrates potential synthetic pathways to various heterocyclic systems based on the reactivity of the title compound and its derivatives.
Exploitation in Materials Science Applications
While the primary research focus on this compound and its close analogues has been in the realm of medicinal and synthetic organic chemistry, its molecular structure suggests potential for applications in materials science. The presence of aromatic rings, a flexible ether linkage, and a polar ketone group, combined with the influence of the fluorine substituent, are features often found in functional organic materials.
The incorporation of fluorine into organic molecules is a well-established strategy in the design of liquid crystals. researchgate.netuni-halle.denih.govresearchgate.netrsc.org The high electronegativity and steric requirements of fluorine can significantly influence intermolecular interactions, leading to the formation of various mesophases. The rigid core of the fluorophenyl group combined with the more flexible benzyloxy tail in this compound provides a molecular geometry that could be conducive to liquid crystalline behavior upon further structural modification, for instance, by elongation of the molecule and the introduction of appropriate terminal groups.
In the field of polymer science, benzyloxy-substituted monomers have been utilized in ring-opening polymerization to create functional biodegradable polymers. mdpi.comnih.gov For example, polylactide copolymers with pendant benzyloxy groups have been synthesized, which can be later debenzylated to reveal hydroxyl groups for further functionalization. nih.gov While this compound is not a monomer itself, it could serve as a precursor to monomers or as a dopant in polymer matrices to modify their properties.
Furthermore, fluorinated organic materials are of increasing interest in organic electronics due to their unique electronic properties and stability. rsc.org The fluorine atom can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org The conjugated system present in chalcone derivatives of the title compound could be explored for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), although this remains a speculative area of application requiring further investigation. researchgate.net
Table 3: Potential Material Science Applications Based on Structural Features
| Structural Feature | Potential Application Area | Rationale |
| Fluorinated aromatic ring | Liquid Crystals | Modification of mesophase behavior and dielectric properties. researchgate.netnih.govrsc.org |
| Benzyloxy group | Functional Polymers | Precursor for monomers with protected hydroxyl groups. mdpi.comnih.gov |
| Aromatic ketone/chalcone | Organic Electronics | Potential for charge transport and luminescence in conjugated systems. rsc.org |
This table outlines hypothetical applications based on the known properties of similar chemical structures.
Emerging Research Directions and Future Perspectives on 2 Benzyloxy 1 2 Fluorophenyl Ethanone
Development of Innovative and Atom-Economical Synthetic Approaches
The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. primescholars.comjk-sci.comnumberanalytics.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. rsc.org Consequently, current research is geared towards developing more efficient and environmentally benign routes to α-alkoxy ketones like 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone.
Innovative strategies focus on minimizing protecting group manipulations and utilizing catalytic reactions. jk-sci.comnumberanalytics.com While classical methods like the Williamson ether synthesis are common for preparing α-alkoxy ketones, they often involve stoichiometric amounts of base and generate salt byproducts. nih.govresearchgate.net Modern approaches aim to circumvent these limitations. For instance, the direct α-oxygenation of ketones or their precursors represents a highly atom-economical pathway. Research into transition-metal-catalyzed cross-coupling reactions or photoredox catalysis could provide novel one-step methods from readily available starting materials. researchgate.net Addition reactions, in particular, are lauded for their high atom economy as all reactant atoms are incorporated into the product. jk-sci.comrsc.org The development of a catalytic, enantioselective addition of a benzyloxy group to a suitable precursor of 1-(2-fluorophenyl)ethanone would represent a significant advance in the field.
| Synthetic Approach | Description | Advantages | Challenges for Atom Economy |
|---|---|---|---|
| Williamson Ether Synthesis | Reaction of an α-haloketone with a metal alkoxide. nih.govnih.gov | Well-established and reliable. | Requires a pre-functionalized α-haloketone; generates stoichiometric salt waste. |
| Direct Catalytic α-Oxygenation | Use of a catalyst to directly introduce an alkoxy group at the α-position of a ketone. | High atom economy; potentially fewer steps. | Catalyst development; control of selectivity (mono- vs. di-alkoxylation). |
| Addition Reactions | Addition of an alcohol across a C=C bond of an enol ether or similar precursor. jk-sci.com | Potentially 100% atom economy. rsc.org | Requires specific precursors; control of regioselectivity. |
| Rearrangement Reactions | Isomerization of a suitable precursor, such as an allyloxy ketone. jk-sci.comacs.org | High atom economy as it is an intramolecular process. | Limited by the availability of appropriately substituted starting materials. |
Unveiling Novel Reactivity Patterns and Transformation Pathways
The reactivity of this compound is dictated by the interplay between the carbonyl group, the adjacent benzyloxy substituent, and the electronically modified fluorophenyl ring. The α-alkoxy group is known to influence the reactivity of the carbonyl group, with studies showing extremely high rate accelerations in reactions such as aldol (B89426) condensations. acs.org This is attributed to stereoelectronic effects where the electronegative oxygen atom polarizes the carbonyl group, enhancing its electrophilicity.
The fluorine atom on the aromatic ring further modulates the molecule's reactivity. Fluorine's high electronegativity imparts significant electronic effects, which can influence the reactivity of the ketone. nih.gov However, the effect is not always straightforward; computational and experimental studies on α-fluoroketones have shown that conformational preferences can sometimes lead to lower reactivity than expected based on simple electronegativity arguments. nih.gov In the case of this compound, the ortho-fluorine substituent can influence the orientation of the carbonyl group and its interaction with incoming nucleophiles.
Future investigations will likely explore the unique synthetic transformations of this compound. For example, its use in asymmetric synthesis, where the existing stereocenters or chiral catalysts can control the formation of new ones, is a promising avenue. The reduction of the ketone to the corresponding alcohol, a common transformation, could exhibit interesting diastereoselectivity due to the influence of the bulky benzyloxy group. While powerful reagents like lithium aluminium hydride can readily reduce ketones, milder reagents may be used to probe the electronic and steric effects at play. wikipedia.org
Advancements in Spectroscopic Characterization Methodologies
The unambiguous characterization of this compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming its structure.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the fluorophenyl and benzyl (B1604629) rings, a singlet for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group, and a singlet for the α-proton adjacent to the carbonyl group.
¹³C NMR: The carbon NMR spectrum is distinguished by a signal in the downfield region (190-215 ppm) corresponding to the carbonyl carbon. libretexts.org The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.
¹⁹F NMR: Fluorine NMR is a crucial tool for fluorinated compounds, providing a distinct signal that confirms the presence and chemical environment of the fluorine atom. sapub.org
IR Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration. libretexts.org
Mass Spectrometry: MS provides the molecular weight of the compound and characteristic fragmentation patterns that can help elucidate the structure. libretexts.org
Advancements in spectroscopic methods are enabling more detailed structural and dynamic analyses. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to rigorously assign all proton and carbon signals and establish through-bond connectivities. Modern mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, confirming the elemental composition. researchgate.net Furthermore, specialized fluorescence-based assays are being developed for the high-throughput detection of ketones, which could be adapted for studying reaction kinetics or enzymatic transformations involving this compound. nih.gov The combination of these advanced methods provides a powerful toolkit for the comprehensive characterization of this and related molecules. researchgate.netresearchgate.net
| Technique | Functional Group | Expected Characteristic Signal |
|---|---|---|
| IR Spectroscopy | C=O (Ketone) | ~1700 cm⁻¹ (strong absorption) libretexts.org |
| ¹³C NMR | C=O (Ketone) | 190 - 210 ppm libretexts.org |
| ¹³C NMR | Ar-C-F | Large ¹JCF coupling constant |
| ¹H NMR | -O-CH₂-Ph | Singlet, ~4.5-5.0 ppm |
| ¹H NMR | -CO-CH-O- | Singlet, ~5.0-5.5 ppm |
| ¹⁹F NMR | Ar-F | Characteristic singlet/multiplet |
Enhanced Computational Insights into Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the relationship between molecular structure and reactivity. researchgate.net For this compound, computational studies can provide deep insights that are difficult to obtain through experimental means alone.
Calculations can predict the most stable conformation of the molecule, revealing the spatial arrangement of the benzyloxy and fluorophenyl groups. This is crucial, as conformation can significantly impact reactivity. nih.gov For example, the dihedral angle between the fluorophenyl ring and the carbonyl group can affect orbital overlap and, consequently, the electrophilicity of the carbonyl carbon. nih.gov Computational models can also determine electronic properties such as atomic partial charges and molecular electrostatic potential (MEP) maps. researchgate.net These calculations can identify the most electron-rich and electron-deficient sites, predicting how the molecule will interact with nucleophiles and electrophiles.
Furthermore, computational methods are increasingly used to predict spectroscopic data. Calculating NMR chemical shifts, for instance, can aid in the assignment of experimental spectra, especially for complex molecules. acs.org Recent studies show that gas-phase calculations can sometimes provide more accurate predictions for ¹⁹F NMR shifts than those including solvent models. acs.org By modeling reaction pathways and transition states, computational chemistry can also rationalize observed reactivity patterns and guide the design of new experiments. mdpi.com For this compound, such studies could elucidate the mechanism of its key transformations and predict its behavior in novel, unexplored reactions. nih.gov
Q & A
How can researchers optimize the synthesis of 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use ethanol as a solvent with dropwise addition of 10% NaOH under continuous stirring at room temperature (RT). Maintain a 1:1 molar ratio of the ethanone precursor and substituted aldehydes (e.g., aromatic aldehydes) .
- Catalyst Optimization : Sodium hydroxide acts as a base catalyst, facilitating Claisen-Schmidt condensation. Alternative bases (e.g., KOH) or phase-transfer catalysts could be tested for efficiency .
- Purification : Neutralize the reaction mixture with 10% HCl, filter the precipitate, and recrystallize in ethanol. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) to terminate at optimal conversion .
- Yield Enhancement : Control temperature rigorously (5–10°C for bromination steps) to minimize side reactions. For example, imidazole-mediated reactions at low temperatures achieved 72–93% yields in analogous compounds .
What advanced spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- FTIR : Identify carbonyl (C=O) stretches near 1700–1650 cm⁻¹ and aromatic C-F bonds at 1200–1100 cm⁻¹. Compare with reference spectra for benzyloxy and fluorophenyl groups .
- NMR :
- ¹H NMR : Look for benzyloxy CH₂ protons as a singlet at δ 4.8–5.2 ppm and fluorophenyl aromatic protons as multiplets (δ 7.0–7.8 ppm).
- ¹³C NMR : Confirm the ketone carbonyl at δ 190–200 ppm and fluorophenyl carbons (J coupling ~245 Hz for C-F) .
- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₁₃FO₂, exact mass 260.09). Fragmentation patterns (e.g., loss of benzyloxy group) aid structural validation .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for related benzothiazin derivatives .
How can researchers address discrepancies in reaction yields for analogs of this compound?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -NO₂) on the aromatic aldehyde may reduce reactivity. For example, brominated analogs showed lower yields (72%) compared to methoxy-substituted derivatives (93%) due to steric hindrance .
- Temperature Control : Exothermic reactions (e.g., bromination) require ice baths (5–10°C) to prevent decomposition. Inconsistent temperature management can lead to side products .
- Reagent Purity : Use anhydrous solvents and freshly distilled aldehydes to avoid hydrolysis or oxidation byproducts. Purity checks via TLC or GC-MS are critical .
What methodologies are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antioxidant Assays :
- DPPH Radical Scavenging : Prepare a 0.1 mM DPPH solution in methanol. Incubate with the compound (10–100 µg/mL) for 30 min in the dark. Measure absorbance at 517 nm; IC₅₀ values <50 µg/mL indicate strong activity .
- Anti-inflammatory Testing :
- COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E₂ (PGE₂) levels in LPS-induced macrophages. Compare inhibition to celecoxib as a positive control.
- Cytotoxicity Screening :
- MTT Assay : Treat cancer cell lines (e.g., MCF-7, HeLa) with 1–100 µM compound for 48 hrs. Calculate IC₅₀ using nonlinear regression analysis .
How can computational chemistry aid in understanding the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks. Calculate Fukui indices to map reactivity .
- Molecular Docking : Simulate binding affinity with target proteins (e.g., COX-2) using AutoDock Vina. Validate poses with RMSD <2.0 Å against crystallographic data .
- Solvent Effects : Use PCM models to simulate reaction kinetics in ethanol/water mixtures. Compare activation energies to experimental yields .
What are the best practices for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccate to avoid hydrolysis .
- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling due to potential irritancy .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
